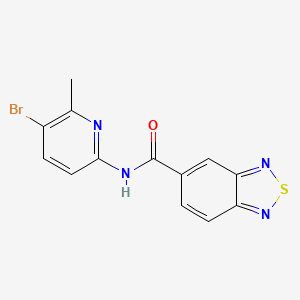![molecular formula C18H28N2O4S B4459552 1-(ETHANESULFONYL)-N-[1-(4-METHYLPHENOXY)PROPAN-2-YL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4459552.png)
1-(ETHANESULFONYL)-N-[1-(4-METHYLPHENOXY)PROPAN-2-YL]PIPERIDINE-4-CARBOXAMIDE
Übersicht
Beschreibung
1-(ETHANESULFONYL)-N-[1-(4-METHYLPHENOXY)PROPAN-2-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, an ethanesulfonyl group, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ETHANESULFONYL)-N-[1-(4-METHYLPHENOXY)PROPAN-2-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the ethanesulfonyl group and the methoxyphenyl group. Common reagents used in these reactions include sulfonyl chlorides, phenols, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(ETHANESULFONYL)-N-[1-(4-METHYLPHENOXY)PROPAN-2-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanesulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
1-(ETHANESULFONYL)-N-[1-(4-METHYLPHENOXY)PROPAN-2-YL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(ETHANESULFONYL)-N-[1-(4-METHYLPHENOXY)PROPAN-2-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(ETHANESULFONYL)-N-[1-(4-METHYLPHENOXY)PROPAN-2-YL]PIPERIDINE-4-CARBOXAMIDE: shares structural similarities with other sulfonyl-containing piperidine derivatives and methoxyphenyl compounds.
N-(4-METHYLPHENOXY)PROPAN-2-YL]PIPERIDINE-4-CARBOXAMIDE: A related compound lacking the ethanesulfonyl group.
1-(ETHANESULFONYL)-N-[1-(4-METHYLPHENOXY)PROPAN-2-YL]PIPERIDINE: A similar compound without the carboxamide group.
Uniqueness
The presence of both the ethanesulfonyl group and the methoxyphenyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
1-ethylsulfonyl-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-4-25(22,23)20-11-9-16(10-12-20)18(21)19-15(3)13-24-17-7-5-14(2)6-8-17/h5-8,15-16H,4,9-13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFJZCBDVYGENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC(C)COC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-chlorophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4459478.png)

![N-(4-chlorophenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4459491.png)


![2-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4459530.png)
![N-(4-ethoxyphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B4459533.png)
![N-[3-(methylthio)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4459539.png)
![1-(ethylsulfonyl)-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B4459545.png)


![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4459576.png)
![N-{3-[(cyclopropylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B4459584.png)
![N-{3-CHLORO-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-N-METHYLMETHANESULFONAMIDE](/img/structure/B4459592.png)
